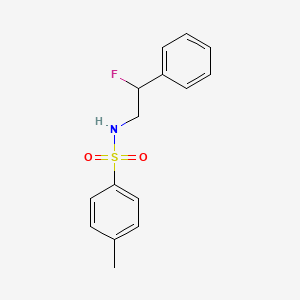![molecular formula C31H52FN13O6 B12527885 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide CAS No. 654638-05-8](/img/structure/B12527885.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino and diaminomethylideneamino groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the amino acid derivatives, followed by the sequential addition of the diaminomethylideneamino groups. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps required for the synthesis of complex peptides, ensuring high yield and purity. The reaction conditions would be optimized to minimize the formation of by-products and to ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The diaminomethylideneamino groups can be reduced to form simpler amines.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the diaminomethylideneamino groups would produce simpler amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure makes it a potential candidate for studying protein interactions and enzyme activity.
Medicine: The compound’s unique structure may have therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and diaminomethylideneamino groups can form hydrogen bonds with various biological molecules, influencing their activity. The fluorophenyl group can interact with hydrophobic regions of proteins, potentially altering their function. The exact pathways involved would depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
- (2S)-2-amino-3-(4-fluorophenyl)propanoic acid
- (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Uniqueness
What sets this compound apart from similar compounds is its combination of multiple amino and diaminomethylideneamino groups with a fluorophenyl group. This unique structure allows it to interact with a wide range of biological molecules, making it a versatile tool for scientific research.
Properties
CAS No. |
654638-05-8 |
|---|---|
Molecular Formula |
C31H52FN13O6 |
Molecular Weight |
721.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C31H52FN13O6/c1-16(2)13-22(44-27(49)20(6-4-12-41-31(38)39)42-26(48)19(33)5-3-11-40-30(36)37)28(50)45-23(15-24(34)46)29(51)43-21(25(35)47)14-17-7-9-18(32)10-8-17/h7-10,16,19-23H,3-6,11-15,33H2,1-2H3,(H2,34,46)(H2,35,47)(H,42,48)(H,43,51)(H,44,49)(H,45,50)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
AAWZQALNAHGICT-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)F)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


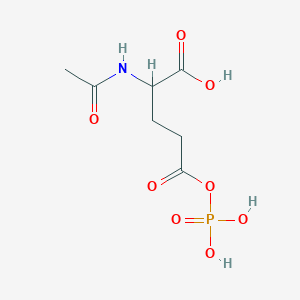
![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
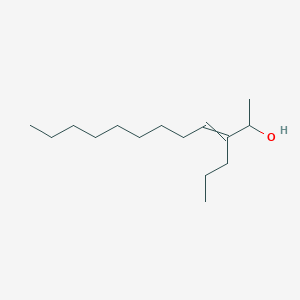
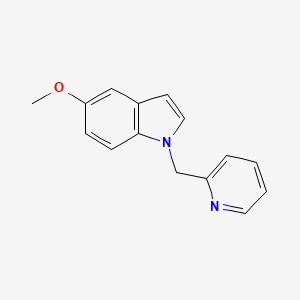
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
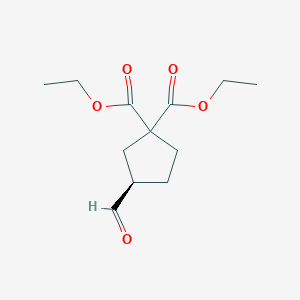


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
